
Application Note: Protocol for Casting Urea
Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Urea

Cat. No.: B033335 Get Quote

Introduction

Denaturing urea polyacrylamide gel electrophoresis (Urea-PAGE) is a widely used technique

for the separation of single-stranded nucleic acids (DNA or RNA) based on their size.[1][2][3][4]

The inclusion of urea, a chaotropic agent, disrupts the hydrogen bonds that cause secondary

structures, ensuring that the migration of molecules is primarily dependent on their molecular

weight.[2][3][4] This high-resolution technique can separate molecules that differ by as little as

a single nucleotide.[1][4][5] This protocol provides a detailed, step-by-step procedure for the

preparation of urea polyacrylamide gels, suitable for researchers in molecular biology,

biochemistry, and drug development.

I. Materials and Reagents
Equipment:

Glass plates (inner and outer)

Spacers (0.4 mm - 1.5 mm)[1][4][5]

Combs (shark's tooth or standard slotted)[5]

Gel casting stand/chamber[1][2][3][4][6]

Electrophoresis apparatus with power supply[1][7]
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Serological pipettes and pipette aid[1][3][4]

Beakers or flasks

Magnetic stirrer and stir bar

Microwave or heating block[1][2][3][7]

Syringes and needles[5]

Bulldog binder clips[5]

Chemicals:

Urea, ultrapure[1][2]

Acrylamide/Bis-acrylamide solution (e.g., 40% stock, 19:1 or 29:1 ratio)[5][7]

10X TBE Buffer (Tris-borate-EDTA)

Ammonium persulfate (APS)[5][7]

N,N,N',N'-Tetramethylethylenediamine (TEMED)[5][7][8]

Deionized, distilled water (ddH₂O)[1]

Ethanol (70%)[9]

RNase-free reagents and environment (for RNA work)[10]

Binding and repelling silanes (optional, for treating glass plates)[9][11]

Safety Precautions:

Acrylamide is a potent neurotoxin.[8] Always wear gloves, safety glasses, and a lab coat

when handling acrylamide powder or solutions.[8]

Handle TEMED in a fume hood as it is a volatile and corrosive liquid.
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II. Reagent Preparation
10X TBE Buffer:

Tris base: 108 g

Boric acid: 55 g

EDTA (disodium salt): 7.4 g

Dissolve in 800 mL of deionized water. Adjust the final volume to 1 L. The pH should be

around 8.3.

10% (w/v) Ammonium Persulfate (APS):

Dissolve 1 g of APS in 10 mL of deionized water.[5]

This solution is unstable and should be prepared fresh or stored in small aliquots at -20°C

for a few weeks.[5]

III. Experimental Protocol: Casting the Gel
This protocol is for a standard-sized gel (e.g., 20 cm x 20 cm). Adjust volumes as needed for

different gel sizes.

Step 1: Cleaning and Assembling Glass Plates

Thoroughly clean the glass plates and spacers with detergent and warm water.[9]

Rinse extensively with deionized water to remove any detergent residue.[9]

Wipe the plates with 70% ethanol and allow them to air dry completely.[9]

(Optional) For improved gel adherence and easier plate separation, treat the inner surface of

the smaller plate with a binding silane and the inner surface of the larger plate with a

repelling silane.[9][11]
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Assemble the glass plates with the spacers on each side and secure them in the casting

stand.[1][2][4][6] Ensure there are no gaps to prevent leakage.

Step 2: Preparing the Denaturing Gel Solution

In a beaker or flask, combine the appropriate amounts of urea, 10X TBE buffer,

acrylamide/bis-acrylamide solution, and deionized water as detailed in Table 1.

Gently heat the solution (e.g., in a microwave for short bursts or a warm water bath at 60-

70°C) and mix using a magnetic stirrer until the urea is completely dissolved.[1][2][3][7][9] Do

not overheat, as urea can degrade into ammonia.[3] The final solution should be hand-warm.

[1][2][3]

Allow the solution to cool to room temperature.

Step 3: Polymerization and Pouring

Important: The following steps must be performed quickly as polymerization begins

immediately upon the addition of APS and TEMED.[8]

Add the specified volume of 10% APS to the gel solution and swirl gently to mix.[5][8]

Immediately add the specified volume of TEMED and mix by swirling.[5][8] TEMED acts as

the catalyst for the polymerization reaction.

Using a serological pipette, immediately pour the solution between the assembled glass

plates.[1][3][4] Pour steadily and at a slight angle to avoid introducing air bubbles.[1][4]

Fill the space between the plates almost to the top.[9]

Step 4: Inserting the Comb and Polymerization

Carefully and slowly insert the comb (flat side down for some systems) into the top of the gel

solution.[6][8] Avoid trapping air bubbles under the teeth of the comb.[5]

If air bubbles form, remove the comb, add more acrylamide solution if necessary, and re-

insert it.[5]
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Use binder clips to clamp the comb in place to ensure well formation.[5][8]

Allow the gel to polymerize at room temperature for at least 30-60 minutes.[1][4][5][7][8] You

can check for polymerization by observing the leftover solution in the beaker.[6]

Step 5: Post-Casting and Pre-Electrophoresis

Once polymerization is complete, carefully remove the comb.[1][4][8]

Remove the gel cassette from the casting stand and place it in the electrophoresis

apparatus.[4][8]

Fill the upper and lower buffer reservoirs with 1X TBE buffer.[1][4][5][8]

Using a syringe with a needle or a pipette, flush the wells with 1X TBE buffer to remove any

unpolymerized acrylamide and urea that has leached out.[1][4][5][8]

It is recommended to pre-run the gel for at least 30 minutes.[1][3][4][7][8] This heats the gel

to its operating temperature (typically 45-55°C) and removes any remaining impurities from

the wells.[1][3]

IV. Data Presentation
Table 1: Reagent Volumes for Urea Polyacrylamide Gels (Total Volume: 100 mL)
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Gel %

40%
Acrylami
de/Bis-
acrylamid
e (19:1 or
29:1)

Urea (g)
10X TBE
(mL)

Deionized
H₂O (to
final
volume of
100 mL)

10% APS
(µL)

TEMED
(µL)

6% 15.0 mL 42 g 10 mL ~40 mL 500 50

8% 20.0 mL 42 g 10 mL ~35 mL 500 50

10% 25.0 mL 42 g 10 mL ~30 mL 400-500 40-50

12% 30.0 mL 42 g 10 mL ~25 mL 500 50

15% 37.5 mL 42 g 10 mL ~18 mL 130-500 13-50

16% 40.0 mL 42 g 10 mL ~15 mL 500 50

Note: The amount of APS and TEMED can be adjusted to control the polymerization rate. The

values provided are typical starting points.[7][9][10][12]

V. Visualization

Phase 1: Preparation Phase 2: Casting Phase 3: Post-Casting

1. Clean & Assemble
Glass Plates

2. Prepare Gel Solution
(Acrylamide, Urea, TBE)

3. Heat & Mix to
Dissolve Urea

4. Cool to
Room Temperature 5. Add APS & TEMED 6. Pour Gel Solution

into Cassette 7. Insert Comb 8. Allow Gel to
Polymerize (30-60 min) 9. Remove Comb 10. Assemble in

Electrophoresis Unit
11. Flush Wells

with 1X TBE
12. Pre-Run Gel

(30 min)
Ready for

Sample Loading

Click to download full resolution via product page

Caption: Workflow for casting a urea polyacrylamide gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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